molecular formula C12H15N5O3 B6443068 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549051-56-9

8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6443068
CAS No.: 2549051-56-9
M. Wt: 277.28 g/mol
InChI Key: KICRZAKCLWMQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a structural class also known as spirohydantoins. This scaffold has been identified as a potent pan-inhibitor of the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD) family of enzymes, specifically PHD1-3 . Inhibition of these enzymes stabilizes the HIF-1α subunit, leading to its accumulation and subsequent upregulation of hypoxia-responsive genes, including erythropoietin (EPO). This mechanism positions compounds within this class as promising candidates for research into novel therapeutic approaches for anemia . The structural motif of a spirocyclic hydantoin fused to a piperidine ring provides a rigid, three-dimensional framework that is advantageous in medicinal chemistry. The specific substitution at the 8-position with a 4-methoxypyrimidin-2-yl group is a critical feature for optimizing biological activity and physicochemical properties, a strategy evidenced in closely related compounds reported in scientific literature and patents . Researchers can utilize this high-quality chemical in studies focused on hypoxia signaling pathways, as a lead compound for the development of treatments for anemia and other ischemia-related conditions, and for investigating structure-activity relationships (SAR) in medicinal chemistry programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-20-8-2-5-13-10(14-8)17-6-3-12(4-7-17)9(18)15-11(19)16-12/h2,5H,3-4,6-7H2,1H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICRZAKCLWMQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC3(CC2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts coupling efficiency. Polar aprotic solvents like DMF enhance copper catalyst activity, while elevated temperatures (80–90°C) accelerate reaction kinetics.

Catalytic System Tuning

Increasing the ligand-to-copper ratio (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione) improves catalyst stability, reducing side reactions such as homocoupling.

Analytical Characterization

Spectroscopic Data :

Parameter Value Source
¹H NMR (DMSO-d₆) δ 8.88 (d, J = 5.0 Hz, 2H, pyrimidine-H), 3.47–3.28 (m, 4H, CH₂CH₂N)
IR (νmax) 3347 cm⁻¹ (N–H), 1683 cm⁻¹ (C=O)
Purity 99.756% (HPLC)

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Yield Advantages Disadvantages
Patent Route91.95%Cost-effective, avoids toxic reagentsRequires multiple concentration steps
Copper-Catalyzed60%Precise functionalizationModerate yield, expensive catalysts

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step organic transformations, often leveraging coupling reactions and cyclization strategies.

Core Spirohydantoin Formation

The spirocyclic hydantoin scaffold is typically constructed through:

  • Cyclocondensation : Reaction of urea derivatives with cyclic ketones or diketones under basic conditions to form the spiro ring system .

  • Reductive Amination : Introduction of the pyrimidine substituent via reductive amination using sodium triacetoxyborohydride (STAB) or similar reagents .

Pyrimidine Substitution

The 4-methoxypyrimidin-2-yl group is introduced via:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling between boronic acids and halogenated intermediates (e.g., bromopyrimidines) .

  • Nucleophilic Aromatic Substitution : Methoxy group installation using methylating agents on hydroxylated pyrimidine precursors .

Functional Group Reactivity

The compound’s reactivity is dominated by its hydantoin carbonyl groups and pyrimidine ring.

Hydantoin Core

  • Nucleophilic Attack : The carbonyl groups at positions 2 and 4 undergo nucleophilic substitution, enabling the introduction of alkyl or aryl groups.

  • Acid/Base-Mediated Rearrangements : Protonation or deprotonation alters electron density, facilitating ring-opening or recyclization .

Pyrimidine Ring

  • Demethylation : The methoxy group can be hydrolyzed under acidic conditions (e.g., HBr/AcOH) to yield hydroxylated derivatives .

  • Electrophilic Substitution : The electron-rich pyrimidine ring participates in halogenation or nitration at the 5-position .

Reaction Optimization and Catalysis

Key advancements in synthesizing derivatives involve:

High-Throughput Experimentation (HTE)

  • C–N Coupling : Optimized conditions for Buchwald-Hartwig amination (Pd(OAc)₂/Xantphos catalyst system) enable efficient attachment of aryl/heteroaryl groups .

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction yields for spirohydantoin derivatives .

Selectivity Enhancements

  • hERG Mitigation : Introduction of carboxylic acid substituents reduces off-target potassium channel binding while maintaining HIF-PHD inhibition .

Representative Reaction Table

The table below summarizes key reactions and conditions for modifying the compound:

Reaction Type Reagents/Conditions Product Yield Reference
Reductive Amination2-(Ethylamino)acetaldehyde, STAB, DCM, rt8-substituted spirohydantoin84%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiphenyl-substituted derivative72%
DemethylationHBr (48%), AcOH, refluxHydroxypyrimidine analog65%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°CAryl-substituted spirohydantoin58%

Mechanistic Insights

  • HIF-PHD Inhibition : The compound acts as a competitive inhibitor of 2-oxoglutarate (2OG) by chelating the active-site Fe²⁺ via its hydantoin carbonyls and pyrimidine nitrogen .

  • SAR Studies : Systematic modifications (e.g., pyrimidine methoxy → hydroxyl) reveal that electron-withdrawing groups enhance binding affinity by 3–5-fold .

Stability and Degradation

  • Hydrolytic Stability : The hydantoin ring remains intact under physiological pH but degrades in strongly acidic/basic conditions, forming urea derivatives .

  • Photodegradation : Exposure to UV light induces C–N bond cleavage in the spiro system, necessitating light-protected storage .

Scientific Research Applications

HIF Prolyl Hydroxylase Inhibition

One of the primary applications of this compound is as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). PHDs are crucial in regulating cellular responses to hypoxia and are implicated in various diseases, including cancer and anemia. The inhibition of these enzymes can lead to increased levels of HIF, promoting erythropoiesis and angiogenesis.

  • Case Study : A patent (WO2010147776A1) describes the synthesis and biological evaluation of various substituted triazaspiro compounds, highlighting their effectiveness as PHD inhibitors for treating anemia and related conditions .

Anti-Cancer Activity

Research indicates that compounds similar to 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit anti-cancer properties by modulating the HIF pathway. Increased HIF levels can enhance tumor growth and metastasis; thus, targeting PHDs may provide a therapeutic strategy against certain cancers.

  • Data Summary : A study demonstrated that specific analogues of this compound showed significant cytotoxicity against various cancer cell lines through HIF-mediated pathways .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties.

SAR Investigations

Recent studies have focused on modifying the pyrimidine ring and imidazolidine core to enhance potency and selectivity against PHDs.

Compound VariantModificationInhibition Activity
Compound APyrimidine substitutionHigh
Compound BImidazolidine modificationModerate

These variations indicate that subtle changes in molecular structure can significantly impact biological activity .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions.

Synthetic Routes

The synthetic pathway typically includes:

  • Formation of the triazaspiro framework.
  • Introduction of the pyrimidine moiety via nucleophilic substitution.
  • Final modifications to achieve the desired dione structure.

Detailed synthetic schemes have been documented in supplementary materials from various studies .

Mechanism of Action

The mechanism of action of 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with serotonin receptors in the central nervous system. By acting as a serotonergic agonist, it mimics the effects of serotonin, thereby exerting anxiolytic and antidepressant effects . The compound also inhibits prolyl oligopeptidase, an enzyme involved in the degradation of neuropeptides .

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridine/Imidazole Derivatives
  • Compound 11 (3-Methylpyridine Derivative) : The parent compound in the series (IC50 ~50 nM for tPHD2) . Its 3-methylpyridine group facilitates Fe(II) chelation, but lacks the pyrimidine ring’s electron-donating methoxy group.
  • Compound 15 (Imidazole Derivative) : Replaces pyridine with imidazole, showing comparable or superior inhibition (IC50 ~30 nM), highlighting the flexibility in chelating groups .
  • Inactive Derivatives (12, 13): Thiophene and phenol substituents at the 2-position fail to chelate Fe(II), rendering them inactive .
Pyridazinone Derivative (264)

A structurally distinct compound with a pyridazinone core demonstrates potent PHD inhibition (IC50 <10 nM) and avoids hERG channel toxicity, a limitation observed in earlier triazaspiro compounds . This underscores the importance of core scaffold modifications for safety profiles.

8-Benzyl Derivatives
  • 8-Benzyl-1,3,8-Triazaspiro[4.5]decane-2,4-dione : Lacks a metal-chelating group, resulting in reduced PHD2 activity. However, it serves as a precursor for further functionalization .
δ Opioid Receptor Agonists

Derivatives like those in retain the triazaspiro core but feature substituents (e.g., arylpiperazinyl groups) that confer δ opioid receptor selectivity (Ki <100 nM) . This demonstrates the scaffold’s versatility in targeting diverse biological pathways.

Structure-Activity Relationship (SAR) Insights

Compound Substituent at 8-Position Key Activity/Property Reference
Target Compound 4-Methoxypyrimidin-2-yl Potent PHD2 inhibition (IC50 ~50 nM)
Compound 11 3-Methylpyridine Moderate PHD2 inhibition (IC50 ~50 nM)
Compound 15 Imidazole Enhanced inhibition (IC50 ~30 nM)
Pyridazinone 264 Pyridazinone core High potency (IC50 <10 nM), no hERG liability
8-Benzyl Derivative Benzyl Inactive in PHD2 assays

Key Observations :

  • Chelating Groups Are Essential: Pyridine, imidazole, and pyrimidine substituents enable Fe(II) coordination, while non-chelating groups (e.g., benzyl) abolish activity .
  • Methoxy Group’s Role : The 4-methoxy group on the pyrimidine ring in the target compound may enhance electron donation, improving binding affinity compared to unsubstituted pyridines .
  • Selectivity : The pyrimidine moiety in the target compound likely reduces off-target effects (e.g., hERG inhibition) observed in earlier triazaspiro derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.